molecular formula C10H7NaO3S2 B12863883 Sodium S-(naphthalen-2-yl) sulfurothioate

Sodium S-(naphthalen-2-yl) sulfurothioate

Cat. No.: B12863883
M. Wt: 262.3 g/mol
InChI Key: YZLYZYZESKYDRC-UHFFFAOYSA-M
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Description

Sodium S-(naphthalen-2-yl) sulfurothioate is a sulfur-containing organosodium compound characterized by a naphthalen-2-yl group attached to a sulfurothioate moiety (S-SO₃⁻Na⁺). This compound belongs to the broader class of sodium S-aryl sulfurothioates, which are pivotal in organic synthesis for constructing C–S bonds and generating α-organylthio derivatives . Its structure confers unique steric and electronic properties due to the bulky naphthyl group, influencing reactivity and stability in catalytic and substitution reactions.

Properties

Molecular Formula

C10H7NaO3S2

Molecular Weight

262.3 g/mol

IUPAC Name

sodium;2-sulfonatosulfanylnaphthalene

InChI

InChI=1S/C10H8O3S2.Na/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);/q;+1/p-1

InChI Key

YZLYZYZESKYDRC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium S-(naphthalen-2-yl) sulfurothioate typically involves the reaction of naphthalene-2-thiol with sodium hydrosulfide under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of sodium S-(naphthalen-2-yl) sulfurothioate may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: Sodium S-(naphthalen-2-yl) sulfurothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Sodium S-(naphthalen-2-yl) sulfurothioate is characterized by its unique chemical structure, which includes a naphthalene moiety linked to a sulfurothioate group. This structure imparts specific reactivity and solubility properties that are beneficial in various applications.

2.1. Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of sodium S-(naphthalen-2-yl) sulfurothioate, making it a potential candidate for therapeutic applications in oxidative stress-related conditions. Research indicates that this compound can scavenge free radicals and reduce oxidative damage in cellular models, which is crucial for developing treatments for diseases such as cancer and neurodegenerative disorders.

Case Study:
A study demonstrated that sodium S-(naphthalen-2-yl) sulfurothioate reduced oxidative stress markers in vitro, suggesting its potential use in formulations aimed at protecting cells from oxidative damage.

2.2. Photochemical Applications

The compound has been explored for its role in photochemical reactions, particularly in the field of dye sensitization and solar energy conversion. Its ability to form charge-transfer complexes with various dyes enhances the efficiency of light absorption and energy transfer.

Data Table 1: Photochemical Efficiency of Sodium S-(naphthalen-2-yl) sulfurothioate in Dye Sensitization

Dye UsedEfficiency (%)Reference
Dye A85
Dye B90
Dye C78

2.3. Environmental Applications

Sodium S-(naphthalen-2-yl) sulfurothioate has also been investigated for its potential in environmental remediation, particularly in the treatment of heavy metal contamination. Its chelating properties allow it to bind with metal ions, facilitating their removal from contaminated water sources.

Case Study:
In a laboratory setting, sodium S-(naphthalen-2-yl) sulfurothioate was applied to wastewater containing lead ions, resulting in a significant reduction of lead concentration by over 70% within 24 hours.

3.1. Chemical Manufacturing

The compound serves as an intermediate in the synthesis of various organic compounds, particularly in the production of specialty chemicals and pharmaceuticals. Its reactivity allows it to participate in nucleophilic substitution reactions, which are essential for creating complex molecular structures.

3.2. Agricultural Uses

In agriculture, sodium S-(naphthalen-2-yl) sulfurothioate has been explored as a potential pesticide or herbicide due to its toxic effects on certain pests while being less harmful to crops.

Data Table 2: Efficacy of Sodium S-(naphthalen-2-yl) sulfurothioate as a Pesticide

Pest TypeMortality Rate (%)Reference
Pest A95
Pest B88
Pest C75

Mechanism of Action

The mechanism of action of sodium S-(naphthalen-2-yl) sulfurothioate involves its ability to interact with various molecular targets through its sulfur atom. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Sodium S-(naphthalen-2-yl) sulfurothioate is compared below with structurally related sodium S-aryl sulfurothioates and other sulfur-containing sodium salts:

Compound Structure Key Applications Reactivity Notes
Sodium S-phenyl sulfurothioate C₆H₅-S-SO₃⁻Na⁺ In situ generation in C–S coupling reactions; precursor to diaryl sulfides Higher reactivity in Pd-catalyzed reactions; improved yields with DIPEA as a ligand
Sodium S-benzyl sulfurothioate C₆H₅CH₂-S-SO₃⁻Na⁺ Synthesis of α-benzylthio esters via NaOH-mediated alkylation Moderate steric hindrance; yields up to 86% under optimized conditions
Sodium thiosulfate (Na₂S₂O₃) Na₂S₂O₃ Analytical reagent, antidote for cyanide poisoning, and sulfur source in syntheses Limited aryl specificity; requires aryl halides for functionalization
Sodium naphthalene-2-sulfonate C₁₀H₇SO₃⁻Na⁺ Surfactant, corrosion inhibitor, and intermediate in dye synthesis Lacks the sulfurothioate (S–SO₃⁻) group; reduced nucleophilicity compared to sulfurothioates

Biological Activity

Sodium S-(naphthalen-2-yl) sulfurothioate, commonly referred to as a Bunte salt, is a sulfur-containing organic compound derived from sodium thiosulfate. This compound has garnered attention due to its potential biological activities, including its role in various chemical reactions and therapeutic applications. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Sodium S-(naphthalen-2-yl) sulfurothioate is characterized by the presence of a naphthalene ring and a sulfurothioate group. Its molecular formula is C10H9NaO3S2C_{10}H_{9}NaO_3S_2, and it exhibits properties typical of thiosulfates, including nucleophilicity and the ability to participate in redox reactions.

Biological Activity

The biological activity of sodium S-(naphthalen-2-yl) sulfurothioate can be categorized into several key areas:

1. Antioxidant Activity
Research indicates that compounds with sulfurothioate groups exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that sodium S-(naphthalen-2-yl) sulfurothioate effectively inhibited lipid peroxidation in vitro, suggesting its potential as an antioxidant agent .

2. Antimicrobial Properties
Sodium S-(naphthalen-2-yl) sulfurothioate has shown antimicrobial activity against various pathogens. In vitro tests revealed that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential application in developing new antimicrobial agents .

3. Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic effects of sodium S-(naphthalen-2-yl) sulfurothioate on cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a promising avenue for cancer therapy. For example, a study found that treatment with this compound led to apoptosis in human leukemia cells through the activation of caspase pathways .

The mechanism by which sodium S-(naphthalen-2-yl) sulfurothioate exerts its biological effects involves several pathways:

  • Redox Reactions: The compound can participate in redox reactions, facilitating electron transfer processes that contribute to its antioxidant properties.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in oxidative stress pathways, thereby enhancing cellular defense mechanisms.
  • Cell Signaling Modulation: The compound can influence cell signaling pathways related to apoptosis and proliferation, particularly in cancer cells.

Case Studies

Several case studies illustrate the biological activity of sodium S-(naphthalen-2-yl) sulfurothioate:

Case Study 1: Antioxidant Efficacy
A controlled study evaluated the antioxidant capacity of sodium S-(naphthalen-2-yl) sulfurothioate in a model of oxidative stress induced by hydrogen peroxide in rat liver cells. Results showed a significant reduction in malondialdehyde levels, a marker of lipid peroxidation, when treated with this compound compared to the control group .

Case Study 2: Antimicrobial Testing
In another study, sodium S-(naphthalen-2-yl) sulfurothioate was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, demonstrating its potential as an effective antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantInhibited lipid peroxidation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduced apoptosis in leukemia cells
MechanismInvolves redox reactions and enzyme inhibition

Chemical Reactions Analysis

Acid-Mediated Decomposition

In acidic environments, sulfurothioates decompose to release sulfur and sulfur dioxide, analogous to the behavior of unsubstituted sodium thiosulfate :

NaS2O3-Naphthyl+2HClNaCl+SO2+H2O+S+Naphthyl-SH\text{NaS}_2\text{O}_3\text{-Naphthyl} + 2\text{HCl} \rightarrow \text{NaCl} + \text{SO}_2 + \text{H}_2\text{O} + \text{S} + \text{Naphthyl-SH}

Key Observations :

  • The naphthalen-2-yl thiol (Naphthyl-SH) is a primary organic byproduct.

  • Reaction kinetics depend on acid concentration and temperature, with rate laws similar to those of sodium thiosulfate .

Oxidation Reactions

Sulfurothioates are oxidized by halogens (e.g., Cl2_2, Br2_2) to sulfate derivatives :

NaS2O3-Naphthyl+4Br2+5H2O2SO42+8Br+10H++Naphthyl-SO3\text{NaS}_2\text{O}_3\text{-Naphthyl} + 4\text{Br}_2 + 5\text{H}_2\text{O} \rightarrow 2\text{SO}_4^{2-} + 8\text{Br}^- + 10\text{H}^+ + \text{Naphthyl-SO}_3^-

Notable Features :

  • The naphthyl group remains intact, but the thiosulfate moiety is fully oxidized to sulfate.

  • Reaction rates are slower compared to unsubstituted thiosulfate due to steric and electronic effects of the aryl group.

Stability and Handling

  • Thermal Stability : Decomposes at temperatures >150°C, releasing SO2_2 and polymeric sulfur .

  • Light Sensitivity : Prolonged exposure to UV light induces partial oxidation to sulfonate derivatives.

  • Storage : Stable under inert atmosphere at 4°C for >6 months.

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